

Ferrous Lactate: A Comprehensive Technical Guide on its Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ferrous lactate*

Cat. No.: *B1158659*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical properties and structural characteristics of **ferrous lactate**. **Ferrous lactate**, the iron(II) salt of lactic acid, is a significant compound in the pharmaceutical and food industries, primarily utilized for iron fortification and the treatment of iron-deficiency anemia.^{[1][2]} Its high bioavailability and favorable tolerability profile make it a preferred choice over other iron salts.^{[1][3][4]} This document consolidates key data, outlines experimental methodologies, and visualizes relevant biological and chemical processes to serve as a comprehensive resource for professionals in research and drug development.

Core Chemical and Physical Properties

Ferrous lactate is a greenish-white crystalline powder or crystalline mass with a characteristic faint, slightly sweet, or metallic odor.^{[5][6][7]} It is commercially available in both dihydrate and trihydrate forms.^{[7][8]} The compound is generally stable under dry storage conditions but can be affected by light and may oxidize upon prolonged exposure to air and moisture.^{[3][5][9]} It is crucial to store it in tightly closed containers to prevent degradation.^[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of **ferrous lactate**, compiled from various sources for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₀ FeO ₆	[6][10][11]
Molecular Weight	Anhydrous: 233.98 g/mol Trihydrate: 288.03 g/mol	[10][12]
Appearance	Greenish-white crystals or light green powder	[5][6][10]
Solubility	Soluble in water; practically insoluble in ethanol; insoluble in ether	[5][10][12]
Trihydrate: 2.1 g/100 mL in water at 10 °C	[12]	
Trihydrate: 8.5 g/100 mL in water at 100 °C	[12]	
Dihydrate: 2% in water at 25 °C	[12]	
Melting Point	Decomposes upon heating	[3][10]
pH	4.0 - 6.0 (for a 1-2% solution)	[5]
Elemental Iron Content	Approximately 19%	[3]

Chemical Structure and Coordination Chemistry

Ferrous lactate is an organometallic compound where a central ferrous ion (Fe²⁺) is coordinated with two lactate anions (CH₃CH(OH)COO⁻).^{[12][13][14]} The lactate ligand is bidentate, coordinating to the iron atom through the oxygen atoms of both the carboxylate and hydroxyl groups.^[11] This chelation contributes to the stability and solubility of the compound. The overall structure forms a coordination complex, an example being Fe(lactate)₂(H₂O)₂·H₂O.^[12] The iron is in the +2 oxidation state, which is more soluble and bioavailable than the ferric (+3) state.

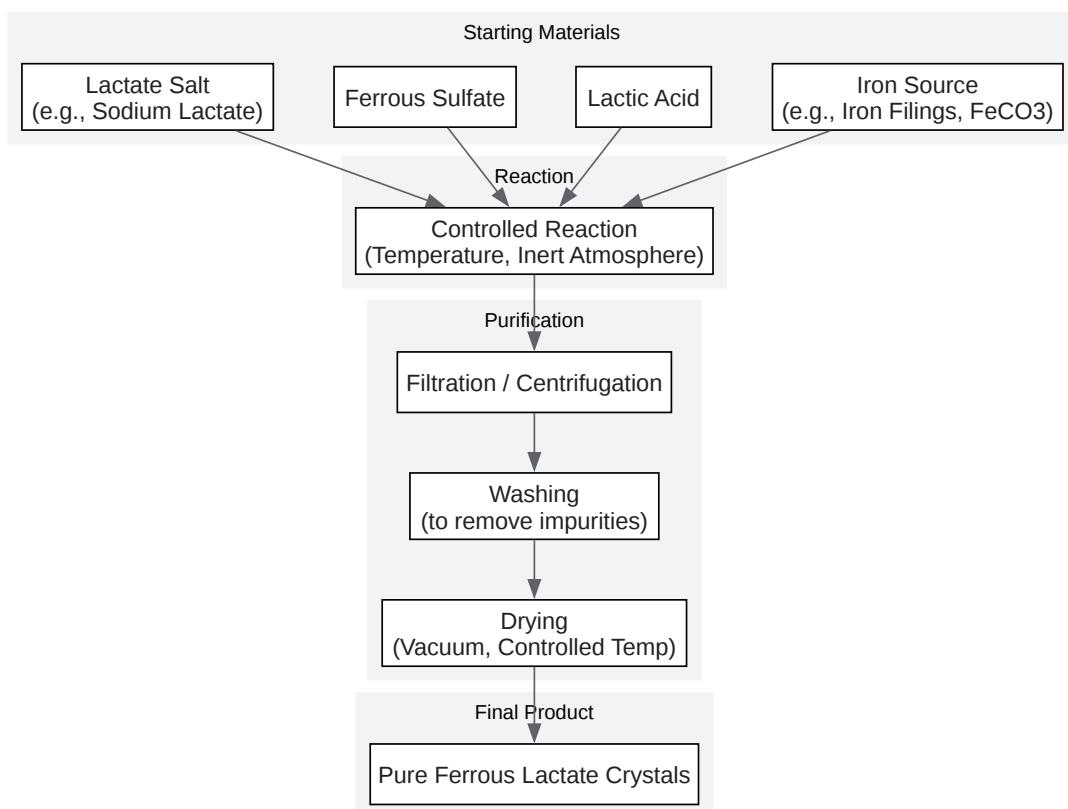
The compound exists in hydrated forms, most commonly as a dihydrate or trihydrate. These water molecules are part of the crystalline structure and contribute to its stability.

Experimental Protocols and Methodologies

Synthesis of Ferrous Lactate

Several methods are employed for the synthesis of **ferrous lactate**. The choice of method often depends on the desired purity and scale of production.

1. Reaction with Ferrous Sulfate: This is a common method involving the reaction of a lactate salt (e.g., calcium lactate or sodium lactate) with ferrous sulfate.[\[5\]](#)[\[12\]](#)[\[15\]](#) The reaction with calcium lactate results in the precipitation of calcium sulfate, which can be removed by filtration, leaving aqueous **ferrous lactate**.[\[12\]](#)


- Reaction: $\text{Ca}(\text{C}_3\text{H}_5\text{O}_3)_2(\text{aq}) + \text{FeSO}_4(\text{aq}) \rightarrow \text{CaSO}_4(\text{s}) \downarrow + \text{Fe}(\text{C}_3\text{H}_5\text{O}_3)_2(\text{aq})$ [\[12\]](#)
- Protocol Outline:
 - Prepare aqueous solutions of sodium lactate (e.g., 58.2-61.4 wt%) and ferrous sulfate heptahydrate (e.g., 40-50 wt%).[\[16\]](#)
 - Mix the solutions under controlled temperature (e.g., 35-45 °C) and an inert atmosphere (e.g., carbon dioxide or hydrogen) to prevent oxidation of the ferrous ion.[\[8\]](#)[\[16\]](#)
 - Stir the reaction mixture for a defined period (e.g., 1.5-2.5 hours) to allow for the formation of **ferrous lactate** crystals.[\[16\]](#)
 - Separate the precipitated crystals from the mother liquor via filtration.[\[4\]](#)[\[16\]](#)[\[17\]](#)
 - Wash the crystals with water to remove any remaining sulfates and other impurities.[\[4\]](#)[\[16\]](#)[\[17\]](#)
 - Dry the purified crystals under vacuum at a temperature not exceeding 70°C.[\[16\]](#)

2. Direct Reaction with Lactic Acid: **Ferrous lactate** can also be synthesized by the direct reaction of lactic acid with an iron source, such as iron filings, ferrous carbonate, or ferrous hydroxide.[\[4\]](#)[\[5\]](#)[\[8\]](#)[\[15\]](#)

- Protocol Outline (using Ferrous Carbonate):

- React ferrous carbonate and lactic acid as the primary raw materials.[18]
- Use iron powder as a reducing agent to protect the ferrous state.[18]
- The reaction produces **ferrous lactate** and carbon dioxide gas.[18]
- The resulting solution is subjected to centrifugation, concentration, and crystallization.[18]
- The crystals are then washed, dried, and pulverized to obtain the final product.[18] This method avoids the introduction of sulfate or chloride ion contaminants.[18]

General Synthesis Workflow for Ferrous Lactate

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and purification of **ferrous lactate**.

Structural Characterization Methods

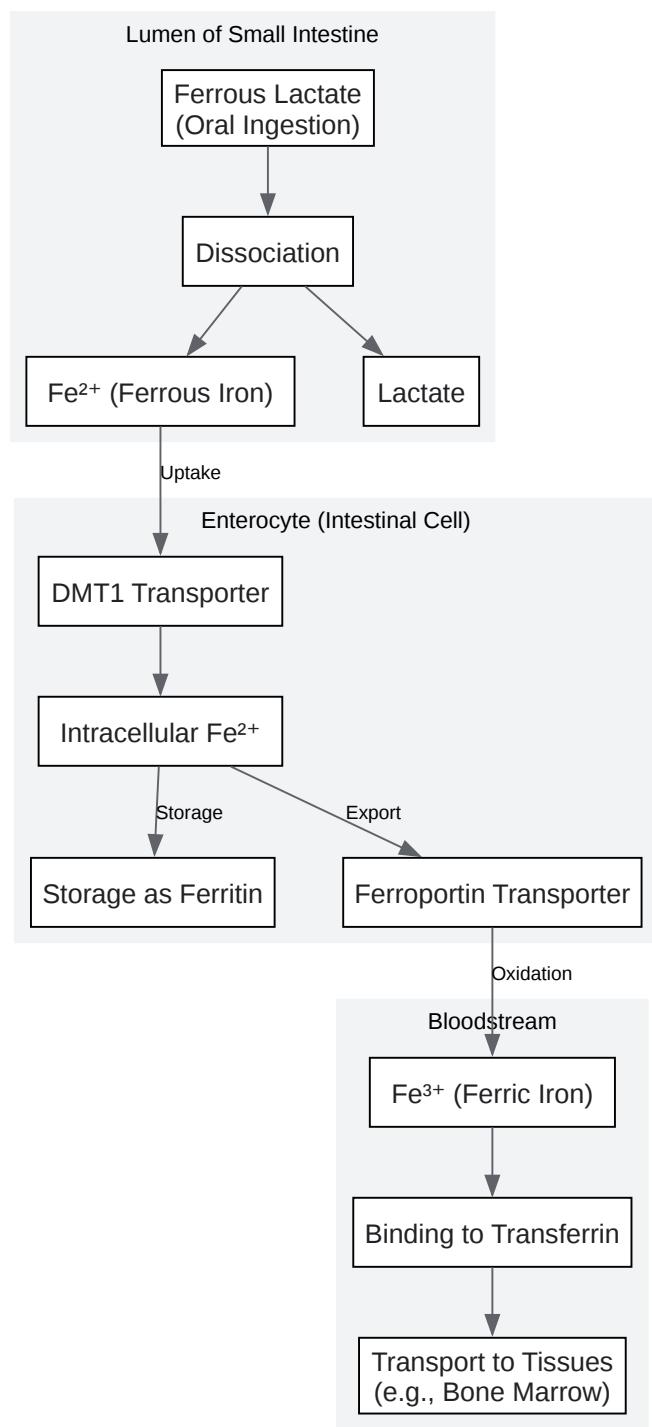
The precise structure and purity of **ferrous lactate** are critical for its use in pharmaceutical applications. Standard analytical techniques are employed for its characterization.

- X-Ray Crystallography (XRC) / X-Ray Powder Diffraction (XRPD): These techniques are fundamental for determining the crystalline structure of **ferrous lactate**.^{[19][20]} By exposing a crystal of the compound to X-rays, a diffraction pattern is generated, which provides detailed information about the arrangement of atoms and the unit cell dimensions.^[19] XRPD is particularly useful for identifying the specific crystalline form (e.g., dihydrate vs. trihydrate) and for detecting the presence of crystalline impurities in a powdered sample.^[20] The diffraction pattern serves as a "fingerprint" for the compound.^[20]
- Spectroscopy (e.g., Near-Infrared): Spectroscopic methods are used for the qualitative and quantitative analysis of **ferrous lactate**. For instance, near-infrared diffuse reflectance spectroscopy can be used as a pharmaceutical reference standard for determining the amount of **ferrous lactate** in pharmaceutical formulations.^[5]
- Thermal Analysis (DSC/DTG): Differential Scanning Calorimetry (DSC) and Derivative of Thermogravimetry (DTG) are used to study the thermal properties of **ferrous lactate**, such as its melting point and decomposition behavior.^[20] These methods can confirm the identity of the iron compound in a dietary supplement and provide information about its hydration state and thermal stability.^[20]

Role in Drug Development and Biological Pathways

Ferrous lactate is a key active pharmaceutical ingredient in medications and supplements for treating and preventing iron-deficiency anemia.^{[1][14]} Its efficacy is attributed to the high bioavailability of the ferrous (Fe^{2+}) iron.^[3]

Mechanism of Absorption and Iron Homeostasis


Upon oral ingestion, **ferrous lactate** dissolves in the gastrointestinal tract. The ferrous iron is more readily absorbed by the body compared to ferric iron.

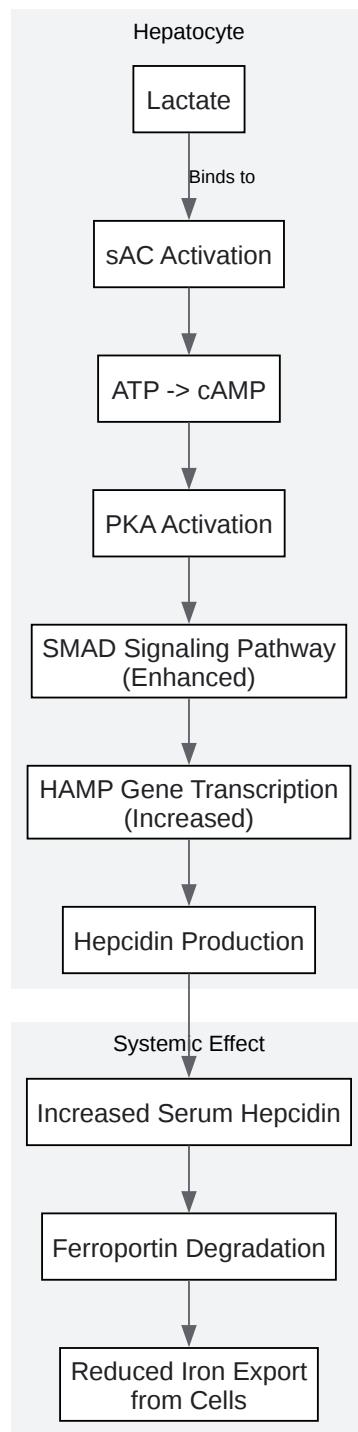
- Dissociation: In the acidic environment of the stomach, **ferrous lactate** dissociates into ferrous ions (Fe^{2+}) and lactate ions.

- **Uptake:** The Fe^{2+} ions are transported into the intestinal enterocytes, primarily in the duodenum and proximal jejunum, by the Divalent Metal Transporter 1 (DMT1).
- **Intracellular Fate:** Once inside the enterocyte, iron can be either:
 - Stored as ferritin, an intracellular iron-storage protein.
 - Transported into the bloodstream.
- **Systemic Transport:** For systemic transport, iron is exported from the enterocyte by the protein ferroportin. It is then oxidized to ferric iron (Fe^{3+}) and binds to transferrin, the primary iron-carrying protein in the blood. Transferrin delivers iron to various tissues, particularly the bone marrow for hemoglobin synthesis.

The lactate component is metabolized separately, entering the Krebs cycle for energy production.

Intestinal Absorption Pathway of Ferrous Lactate

[Click to download full resolution via product page](#)


Caption: The absorption and transport of iron from **ferrous lactate** in the body.

Lactate's Role in Iron Regulation

Recent research has uncovered a role for lactate as a signaling molecule in iron homeostasis. Lactate can increase the expression of hepcidin, the master regulatory hormone of systemic iron levels.[\[21\]](#)

- Mechanism: Lactate enters hepatocytes and binds to and activates soluble adenylyl cyclase (sAC). This increases cellular levels of cyclic adenosine monophosphate (cAMP), which in turn enhances signaling through the bone morphogenetic protein (BMP)-SMAD pathway.[\[21\]](#) This signaling cascade ultimately increases the transcription of the HAMP gene, which encodes hepcidin.[\[21\]](#) Increased hepcidin levels lead to the degradation of the iron exporter ferroportin, reducing iron release into the bloodstream.[\[21\]](#)

Lactate-Mediated Regulation of Hepcidin Expression

[Click to download full resolution via product page](#)

Caption: Signaling pathway showing how lactate stimulates hepcidin expression.

Conclusion

Ferrous lactate is a well-characterized iron salt with significant therapeutic applications. Its favorable chemical properties, including good water solubility and high bioavailability of ferrous iron, combined with a lower incidence of gastrointestinal side effects, underscore its importance in drug development for treating iron deficiency. A thorough understanding of its synthesis, structural characteristics, and biological interactions is essential for its effective and safe utilization in pharmaceutical and nutritional formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. openpr.com [openpr.com]
- 3. FERROUS LACTATE - Ataman Kimya [atamanchemicals.com]
- 4. Ferrous Lactate Supplier - Naturallifeworth [naturallifeworth.com]
- 5. Ferrous lactate | 5905-52-2 [chemicalbook.com]
- 6. Ferrous Lactate | Henan Techway Chemical Co.,Ltd [techwaychem.com]
- 7. nbino.com [nbino.com]
- 8. Page loading... [guidechem.com]
- 9. Ferrous lactate | 5905-52-2 [amp.chemicalbook.com]
- 10. Ferrous Lactate | C6H10FeO6 | CID 22197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ferrous Lactate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 12. Iron(II) lactate - Wikipedia [en.wikipedia.org]
- 13. Iron lactate - Cortex Chemicals [cortexch.com]
- 14. biologyonline.com [biologyonline.com]
- 15. Cas 5905-52-2,Ferrous lactate | lookchem [lookchem.com]

- 16. RU2453149C1 - Method for production of iron lactate dietary supplement - Google Patents [patents.google.com]
- 17. Iron Lactate - Ferrum Lactate - Descrizione [ttiips.com]
- 18. CN104876816A - Synthetic method of ferrous lactate - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Lactate as a regulator of iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ferrous Lactate: A Comprehensive Technical Guide on its Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1158659#ferrous-lactate-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com